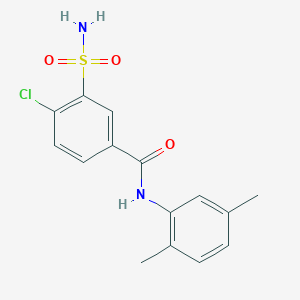
N-(3-Oxotetradecanoyl)-DL-homoserine lactone
Descripción general
Descripción
N-(3-Oxotetradecanoyl)-DL-homoserina lactona es un miembro de la familia de las lactonas de homoserina acílicas, que son moléculas de señalización involucradas en la detección de quorum bacteriano. Estas moléculas juegan un papel crucial en la regulación de varios procesos bacterianos, incluida la formación de biopelículas, la virulencia y la producción de antibióticos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(3-Oxotetradecanoyl)-DL-homoserina lactona normalmente implica la acilación de la lactona de homoserina con un cloruro de 3-oxotetradecanoyl. La reacción generalmente se lleva a cabo en presencia de una base como la trietilamina en un solvente orgánico como el diclorometano. La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguida de purificación mediante cromatografía en columna .
Métodos de Producción Industrial
La producción industrial de N-(3-Oxotetradecanoyl)-DL-homoserina lactona puede implicar rutas sintéticas similares, pero a mayor escala. El proceso incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las técnicas como la síntesis de flujo continuo y los sistemas de purificación automatizados a menudo se emplean para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(3-Oxotetradecanoyl)-DL-homoserina lactona se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un grupo hidroxilo.
Sustitución: El anillo de lactona puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas y alcoholes en condiciones básicas o ácidas.
Productos Principales
Oxidación: Ácidos carboxílicos.
Reducción: Derivados hidroxílicos.
Sustitución: Varias lactonas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(3-Oxotetradecanoyl)-DL-homoserina lactona tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la química y la reactividad de las lactonas de homoserina acílicas.
Biología: Juega un papel importante en el estudio de los mecanismos de detección de quorum bacteriano e interacciones.
Medicina: Investigado por su potencial en el desarrollo de terapias antivirulencia dirigidas a la comunicación bacteriana.
Industria: Utilizado en el desarrollo de biosensores y aplicaciones biotecnológicas para detectar la presencia y actividad bacteriana
Mecanismo De Acción
N-(3-Oxotetradecanoyl)-DL-homoserina lactona funciona como una molécula de señalización en la detección de quorum bacteriano. Se une a proteínas receptoras en bacterias, lo que lleva a la activación o represión de genes específicos. Este proceso regula varios comportamientos bacterianos, incluida la formación de biopelículas, la producción de factores de virulencia y la resistencia a los antibióticos. Los objetivos moleculares incluyen receptores tipo LuxR, que son reguladores de la transcripción involucrados en las vías de detección de quorum .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(3-Oxododecanoyl)-L-homoserina lactona
- N-(3-Oxodecanoyl)-L-homoserina lactona
- N-(3-Oxooctanoyl)-L-homoserina lactona
- N-Hexanoyl-L-homoserina lactona
- N-Octanoyl-DL-homoserina lactona
Singularidad
N-(3-Oxotetradecanoyl)-DL-homoserina lactona es única debido a su mayor longitud de cadena acílica, lo que puede influir en su estabilidad, propiedades de difusión e interacción con las proteínas receptoras. Esto lo hace particularmente útil para estudiar los efectos de la longitud de la cadena acílica en la detección de quorum y el comportamiento bacteriano .
Propiedades
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJJDSGBAAUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346128 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503610-29-5 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
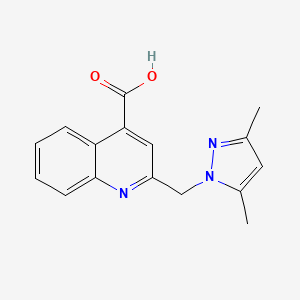
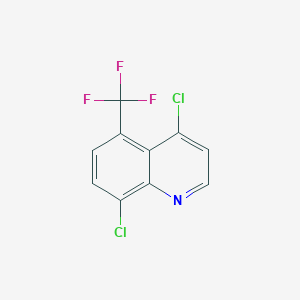

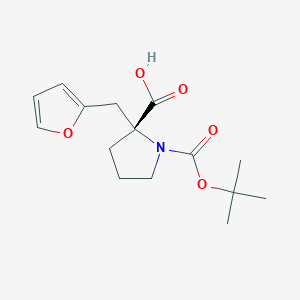
![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)


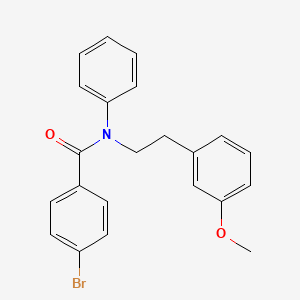
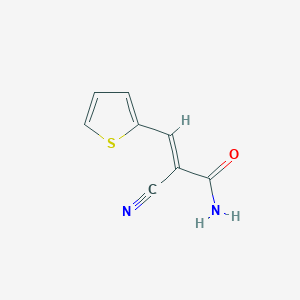
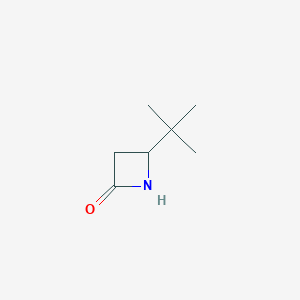

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)
